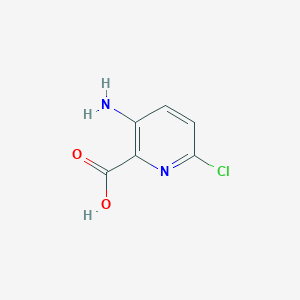

3-Amino-6-chloropyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGSKLHDWJCBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693913 | |

| Record name | 3-Amino-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866807-27-4 | |

| Record name | 3-Amino-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid

Foreword: The Strategic Importance of a Substituted Picolinic Acid

3-Amino-6-chloropyridine-2-carboxylic acid is a pivotal molecular scaffold in modern medicinal chemistry and drug development. As a substituted picolinic acid (a derivative of pyridine-2-carboxylic acid), its unique arrangement of functional groups—a carboxylic acid, an amine, and a chlorine atom—offers a versatile platform for creating complex molecules with significant biological activity.[1][2] The strategic placement of the amine and carboxylic acid groups ortho to each other makes it an excellent bidentate chelating agent, while the chlorine atom at the 6-position provides a reactive handle for further synthetic modifications, such as cross-coupling reactions. This guide provides an in-depth analysis of the primary synthesis pathways for this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment to inform route selection for research and development.

Chapter 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic look at the target molecule reveals several logical disconnections. The primary challenge lies in the selective introduction of three distinct functional groups onto the pyridine ring with correct regiochemistry. Two dominant strategies emerge:

-

"Pyridine First" Approach: This strategy begins with a pre-functionalized pyridine ring, such as 2,6-dichloropyridine, and sequentially introduces the amino and carboxyl groups. This is the most common and industrially relevant approach.

-

"Ring Formation" Approach: This involves constructing the substituted pyridine ring from acyclic precursors. While offering flexibility, these methods are often more complex and less convergent for this specific target.

This guide will focus on the "Pyridine First" approach, detailing the most field-proven pathway that proceeds via nitration, amination, and carboxylation.

Chapter 2: The Primary Synthesis Pathway from 2,6-Dichloropyridine

This pathway is the workhorse for producing this compound. It leverages the differential reactivity of the chlorine atoms and the directing effects of the substituents introduced in each step.

Logical Flow of the Primary Synthesis Pathway

Caption: Primary synthesis route starting from 2,6-dichloropyridine.

Step 1: Regioselective Nitration of 2,6-Dichloropyridine

-

Objective: To introduce a nitro group at the C3 position, which will later be reduced to the required amino group.

-

Mechanism and Rationale: Direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which is further deactivated by the two chlorine atoms.[3] The reaction requires harsh conditions, typically a mixture of nitric acid and strong oleum (fuming sulfuric acid).[4] The oleum acts as a superacid system, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The SO₃ in oleum is also believed to form a complex with the pyridine nitrogen, further activating the ring towards electrophilic attack.[4] The substitution occurs regioselectively at the 3-position, which is the least deactivated position for electrophilic attack on the pyridine ring.

-

Trustworthiness through Protocol: A self-validating protocol requires precise control over temperature and reagent addition to prevent runaway reactions and the formation of dinitrated byproducts.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine [4]

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 20% oleum.

-

Reagent Addition: 2,6-Dichloropyridine is slowly added to the oleum while maintaining the temperature below 40°C with an ice bath. The mixture is stirred until all the solid dissolves.

-

Nitration: A mixture of 98% nitric acid and 98% sulfuric acid is added dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 100-110°C.

-

Reaction Monitoring: The reaction is held at this temperature for 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The precipitated yellow solid is collected by filtration.

-

Purification: The crude solid is washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. The product is typically of sufficient purity for the next step, or it can be recrystallized from ethanol.

Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine

-

Objective: To replace the chlorine atom at the C2 position with an amino group.

-

Mechanism and Rationale: This step is a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group at the C3 position activates the chlorine atoms at C2 and C6 towards nucleophilic attack. The C2 position is more activated than the C6 position due to the combined electron-withdrawing effects of the nitro group and the ring nitrogen. Therefore, reaction with aqueous ammonia selectively displaces the C2 chlorine.

-

Causality in Experimental Choice: Using aqueous ammonia under controlled temperature and pressure allows for selective monosubstitution. Overly harsh conditions could lead to the displacement of both chlorine atoms or other side reactions.

Experimental Protocol: Synthesis of 6-Chloro-3-nitro-2-aminopyridine

-

Reaction Setup: A pressure vessel is charged with 2,6-dichloro-3-nitropyridine and concentrated aqueous ammonia.

-

Reaction Conditions: The vessel is sealed and heated to 80-90°C with vigorous stirring for 4-6 hours. The internal pressure will increase during the reaction.

-

Work-up: After cooling to room temperature, the pressure is carefully released. The resulting slurry is filtered.

-

Purification: The collected solid is washed with cold water and dried to yield the product, which is typically a bright yellow solid.

Step 3: Sandmeyer Reaction to Introduce a Nitrile Group

-

Objective: To convert the newly introduced amino group into a nitrile (cyano group), which will serve as a precursor to the carboxylic acid.

-

Mechanism and Rationale: The Sandmeyer reaction is a classic transformation of an aryl amine. The amine is first diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5°C) to form a diazonium salt.[5] This intermediate is highly reactive. The subsequent addition of a copper(I) cyanide solution results in the displacement of the diazonium group (N₂) by a cyanide group.

-

Trustworthiness through Protocol: Strict temperature control during diazotization is critical. If the temperature rises, the diazonium salt can prematurely decompose, leading to side products and reduced yield.

Experimental Protocol: Synthesis of 3-Amino-6-chloro-2-cyanopyridine

-

Diazotization: 6-Chloro-3-nitro-2-aminopyridine is suspended in a mixture of concentrated hydrochloric acid and water. The suspension is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is slowly added to this cyanide solution. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50°C) for 1 hour to ensure complete reaction.

-

Work-up and Purification: The mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid

-

Objective: To convert the nitrile group into the final carboxylic acid functionality.

-

Mechanism and Rationale: The nitrile group is hydrolyzed under strong acidic conditions. Concentrated sulfuric acid is commonly used. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. This is then tautomerized to an amide, which is subsequently hydrolyzed to the carboxylic acid and ammonium sulfate.

-

Causality in Experimental Choice: Using a strong acid like sulfuric acid and elevated temperatures ensures the complete hydrolysis of both the nitrile and any remaining amide intermediate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 3-Amino-6-chloro-2-cyanopyridine is added cautiously in portions to concentrated sulfuric acid, with cooling to manage the initial exotherm.

-

Hydrolysis: The mixture is heated to 100-120°C and maintained for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice.

-

Isolation: The pH of the resulting solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a base like sodium hydroxide or ammonium hydroxide. The product will precipitate out of the solution.

-

Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Chapter 3: Alternative Synthesis Strategy via Directed Ortho-Metalation (DoM)

An alternative, more convergent approach involves the use of Directed ortho-Metalation (DoM). This strategy can significantly shorten the synthesis sequence.

Logical Flow of the DoM Pathway

Caption: Convergent synthesis using Directed ortho-Metalation.

-

Mechanism and Rationale: DoM relies on a directing metalation group (DMG) to guide a strong base (like n-BuLi or LDA) to deprotonate a specific ortho-position.[6][7] In this case, the amino group of 3-amino-6-chloropyridine is first protected, for example, as a pivaloyl amide (-NHCOtBu). This bulky amide group acts as an excellent DMG.[8] It coordinates to the lithium base, positioning it to selectively abstract the proton at the C2 position, forming a lithiated intermediate.[8][9][10] This intermediate is then quenched with an electrophile, in this case, carbon dioxide (either as dry ice or bubbled gas), to install the carboxylic acid group. Finally, deprotection of the amide under acidic conditions reveals the target molecule.

-

Advantages and Disadvantages: This route is often shorter and can be higher yielding. However, it requires strictly anhydrous conditions, cryogenic temperatures (-78°C), and the use of pyrophoric organolithium reagents, which can be challenging to handle on a large scale.

Chapter 4: Comparative Analysis of Synthesis Pathways

| Parameter | Primary Pathway (from 2,6-Dichloropyridine) | Directed Ortho-Metalation (DoM) Pathway |

| Starting Materials | Readily available, inexpensive commodity chemical. | Requires synthesis or purchase of 3-amino-6-chloropyridine. |

| Number of Steps | 4 linear steps. | 3 steps (including protection/deprotection). |

| Reagents & Conditions | Uses strong acids (oleum, H₂SO₄), pressure reaction. | Requires cryogenic temperatures (-78°C), pyrophoric reagents (n-BuLi). |

| Scalability | Well-established for large-scale industrial production. | More challenging to scale due to safety and equipment constraints. |

| Key Challenges | Handling of hazardous reagents, regioselectivity control. | Strict control of anhydrous conditions and low temperatures. |

| Overall Yield | Moderate, typically 30-40% over 4 steps. | Can be higher, potentially >60% over 3 steps. |

Chapter 5: Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to meet the standards required for drug development.

-

Purification: The primary method for purification is recrystallization. The crude product precipitated during the pH adjustment can be dissolved in a suitable solvent (e.g., hot water, ethanol/water mixture) and allowed to cool slowly to form pure crystals.

-

Characterization: The identity and purity of this compound are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, typically aiming for >98%.[11]

-

Melting Point: A sharp melting point indicates high purity.

-

Conclusion

The synthesis of this compound is a well-understood process, with the multi-step pathway from 2,6-dichloropyridine being the most industrially viable and commonly practiced route. While alternative methods like Directed ortho-Metalation offer a more convergent and potentially higher-yielding approach, they present significant challenges in terms of reagent handling and scalability. The choice of synthesis pathway ultimately depends on the specific requirements of the project, including scale, available equipment, cost considerations, and the safety protocols of the research or manufacturing environment. A thorough understanding of the underlying reaction mechanisms and experimental nuances is paramount to achieving a successful and reproducible synthesis of this critical pharmaceutical building block.

References

-

Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. (n.d.). ResearchGate. Retrieved from [Link]

- Fort, Y., & Rodriguez, A. L. (2002). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry, 67(24), 8788–8791.

- Gribble, G. W. (2015).

- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.

- Mongin, F., & Quéguiner, G. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805.

-

Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pd-Catalyzed Amination of Chloro-Terpyridine for the Preparation of Amine-Containing Ruthenium(II) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.

-

Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed. Retrieved from [Link]

-

Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.

- Lopresti, M., et al. (2025).

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

-

3-Aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. (n.d.). Google Patents.

- Lopresti, M., et al. (2025).

- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.

-

Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved from [Link]

-

Picolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

This compound hydrochloride. (n.d.). Chemsrc. Retrieved from [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH. Retrieved from [Link]

- Process for producing 2,6-dichloro-3-nitropyridine. (n.d.). Google Patents.

- Process for the manufacture of 2,3-dichloropyridine. (n.d.). Google Patents.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-6-chloropyridine-2-carboxylic acid molecular structure

<An In-depth Technical Guide on the Core Molecular Structure of 3-Amino-6-chloropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and materials science. Its distinct trifunctional molecular architecture, featuring an amino group, a chloro substituent, and a carboxylic acid moiety, presents a highly adaptable scaffold for the synthesis of a broad spectrum of complex molecules. This is particularly evident in the discovery and development of novel pharmaceutical agents. This comprehensive guide provides a detailed examination of its molecular structure, physicochemical characteristics, and well-established methods for its synthesis and analysis. By elucidating the rationale behind experimental decisions and offering self-validating protocols, this document is intended to furnish researchers and drug development experts with the essential knowledge to proficiently employ this compound in their scientific pursuits.

Introduction: The Strategic Value of a Trifunctional Heterocycle

The pyridine scaffold is a prevalent structural motif in a multitude of approved therapeutic drugs and biologically active compounds. The precise positioning of functional groups on this core structure is a fundamental principle of contemporary drug design, facilitating the meticulous adjustment of pharmacological properties. This compound stands out as an exceptionally valuable synthetic intermediate due to the distinct reactivity of its substituents. The carboxylic acid at the 2-position, the amino group at the 3-position, and the chloro group at the 6-position each offer a unique point for chemical alteration, enabling a controlled and sequential elaboration of the molecular framework. This inherent versatility has established its use in the synthesis of compounds aimed at a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.

Molecular Structure and Physicochemical Properties

A fundamental prerequisite for the effective application of this compound is a comprehensive understanding of its molecular design and intrinsic properties.

Structural Analysis

The molecular framework is built upon a pyridine ring with substitutions at the 2, 3, and 6 positions.

-

Carboxylic Acid Group (-COOH) at C2: This functional group is a primary site for forming amide bonds, esterification, or for reduction. Its acidity is influenced by its proximity to the nitrogen atom within the ring.

-

Amino Group (-NH2) at C3: This primary amine acts as a nucleophilic center, readily engaging in reactions like acylation, alkylation, and diazotization. It is a critical point for introducing molecular diversity.

-

Chloro Group (-Cl) at C6: The chlorine atom serves as a versatile leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions, which is a prevalent method for introducing a wide array of substituents. It also functions as a handle for cross-coupling reactions.

The interplay between these functional groups governs the molecule's overall reactivity and its preferred spatial arrangement.

Summary of Physicochemical Data

| Property | Value |

| Molecular Formula | C6H5ClN2O2[1] |

| Molecular Weight | 172.57 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 866807-27-4[1] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 177 °C (decomposes)[2] |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

Note: The physical properties can exhibit slight variations depending on the supplier and the purity of the compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The following protocol outlines a common and dependable method for laboratory-scale synthesis.

Synthetic Workflow Diagram```dot

Caption: Analytical workflow for product characterization.

Anticipated Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to display characteristic signals for the two aromatic protons on the pyridine ring, as well as the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will confirm the presence of the six distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This method provides crucial information regarding the purity of the sample and confirms the molecular weight of the compound. The anticipated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 173.01.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional character of this compound establishes it as a valuable precursor for the synthesis of a wide array of biologically active molecules.

Key Synthetic Transformations

-

Amide Coupling: The carboxylic acid can be readily coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, a prevalent structural feature in many drug molecules.

-

Suzuki and Buchwald-Hartwig Cross-Coupling: The chloro group at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Functionalization of the Amino Group: The amino group can be acylated, alkylated, or utilized as a directing group for further electrophilic substitution on the pyridine ring.

Logical Flow of Derivatization

Caption: Derivatization strategies for this compound.

Conclusion

This compound is a foundational building block in the synthesis of complex heterocyclic compounds. Its well-defined molecular structure and the orthogonal reactivity of its functional groups offer a robust platform for the creation of diverse chemical libraries for applications in drug discovery and materials science. The synthetic and analytical protocols outlined in this guide present a validated framework for the dependable preparation and characterization of this vital intermediate, empowering researchers to fully harness its potential in their scientific work.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53393434, this compound. Retrieved from [Link]

- Google Patents (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

-

Organic Syntheses (n.d.). 3-Aminopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid (CAS Number: 866807-27-4)

This technical guide provides a comprehensive overview of 3-Amino-6-chloropyridine-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, a proposed synthetic route, reactivity profile, key applications, and essential safety information.

Core Chemical Identity and Properties

This compound, also known as 3-amino-6-chloropicolinic acid, is a substituted pyridine derivative.[1] Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a carboxylic acid on the pyridine scaffold, makes it a versatile intermediate in organic synthesis.[2] The Chemical Abstracts Service (CAS) has assigned the unique identifier 866807-27-4 to this compound, ensuring its unambiguous identification in scientific literature and chemical databases.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, based on computed data from reliable chemical databases.

| Property | Value | Source(s) |

| CAS Number | 866807-27-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=NC(=C1N)C(=O)O)Cl | [1] |

| InChIKey | TXGSKLHDWJCBDC-UHFFFAOYSA-N | [1] |

| Physical Form | Powder | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Manufacturing Insights

A patent for the synthesis of the related compound, 4-amino-3,5,6-trichloropicolinic acid, describes a process involving the ammonolysis of a tetrachloropicolinonitrile followed by hydrolysis.[6] This suggests a viable strategy for the target molecule could start from 3,6-dichloropyridine-2-carbonitrile.

Proposed Synthetic Pathway

The following diagram illustrates a hypothetical two-step synthesis of this compound.

Caption: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile (Intermediate)

-

To a sealed pressure vessel, add 3,6-dichloropyridine-2-carbonitrile (1 equivalent).

-

Add a suitable solvent such as dioxane or another high-boiling point ether.

-

Introduce an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).

-

Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the intermediate, 3-amino-6-chloropyridine-2-carbonitrile.

Step 2: Hydrolysis to this compound (Final Product)

-

To a round-bottom flask equipped with a reflux condenser, add the 3-amino-6-chloropyridine-2-carbonitrile intermediate (1 equivalent).

-

Add an excess of a strong acid (e.g., 70-90% sulfuric acid) or a strong base (e.g., 6M sodium hydroxide).

-

Heat the mixture to reflux (typically 100-120°C) for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture to a pH of approximately 3-4 with a suitable base (if acid hydrolysis was used) or acid (if base hydrolysis was used). The product is expected to be least soluble at its isoelectric point.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Chemical Reactivity and Functionalization Potential

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the aromatic amino group, and the chloro substituent.

-

Carboxylic Acid Group (-COOH): This group can undergo standard carboxylic acid reactions such as esterification, amidation (after activation, e.g., to an acid chloride or with coupling agents), and reduction to the corresponding alcohol.

-

Amino Group (-NH₂): The amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization. The electron-donating nature of the amino group activates the pyridine ring towards electrophilic substitution, although the positions are also influenced by the other substituents.

-

Chloro Group (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution reactions, particularly with strong nucleophiles, or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents at the 6-position.

The interplay of these functional groups allows for a diverse range of chemical transformations, making this molecule a valuable scaffold in combinatorial chemistry and drug discovery.

Caption: Key reactivity of the functional groups.

Applications in Research and Development

Substituted pyridine carboxylic acids are prevalent scaffolds in medicinal chemistry and agrochemical research.[2] this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceuticals: This compound is a building block for the synthesis of various therapeutic agents. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this molecule allows for the generation of libraries of compounds for screening against various biological targets.

-

Agrochemicals: Picolinic acid derivatives are known to exhibit herbicidal and fungicidal properties. This molecule can be used as a starting material for the development of new and effective crop protection agents.

Safety and Handling

This compound is classified as harmful and an irritant. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Globally Harmonized System (GHS) Classification: [1]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, call a poison center or doctor if you feel unwell.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53393434, this compound. Retrieved from [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73977825, this compound hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749704, 3-Amino-6-chloropyridine-2-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). WO 03/011853 A1.

- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

Sources

- 1. 866807-27-4 | 3-Amino-6-chloro-2-pyridinecarboxylic acid - Moldb [moldb.com]

- 2. This compound | 866807-27-4 [chemicalbook.com]

- 3. This compound | 866807-27-4 [sigmaaldrich.com]

- 4. 866807-27-4 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 5. Method for synthesizing 4-amino-3, 6-dichloropicolinic acid through electrolytic dechlorination, product and application - Eureka | Patsnap [eureka.patsnap.com]

- 6. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a carboxylic acid moiety on a pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its potential applications in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical processes. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 866807-27-4 | [1] |

| Physical State | Yellow powder | |

| Melting Point | >300 °C (decomposes) (Predicted) | |

| Boiling Point | 413.6±45.0 °C (Predicted) | [2], [3] |

| Density | 1.577 g/cm³ | [3] |

| pKa | 4.01±0.10 (Predicted) | [3] |

| Flash Point | 203.9±28.7 °C (Predicted) | [2] |

| Refractive Index | 1.660 (Predicted) | [2] |

| Solubility | Soluble in deionized water.[4] Solubility in other common organic solvents such as ethanol, DMSO, and methanol is expected but quantitative data is not readily available. | |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[3] |

Spectral Data Analysis

While experimental spectral data for this compound is not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the amino group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield position, typically in the range of 165-185 ppm. The chemical shifts of the pyridine ring carbons would be influenced by the attached substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

-

O-H stretch of the carboxylic acid as a broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch of the primary amine as two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O stretch of the carboxylic acid as a strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C and C=N stretches of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the amino group, and the chlorine atom.

Synthesis and Reactivity

Synthetic Approach

A representative, though not experimentally verified for this specific compound, protocol is outlined below:

Step 1: Nitration of a 2,5-dichloropyridine derivative. This step would introduce a nitro group onto the pyridine ring, which can later be converted to the amino group.

Step 2: Reduction of the nitro group. The nitro group can be reduced to a primary amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Step 3: Carboxylation of the pyridine ring. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution.

-

Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, including esters, amides, and acid chlorides. It can also participate in decarboxylation reactions under certain conditions.

-

Chloro Group: The chlorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the pyridine ring is activated by electron-withdrawing groups.

Applications in Drug Development

Substituted aminopyridine carboxylic acids are valuable scaffolds in medicinal chemistry due to their ability to mimic biological molecules and interact with various biological targets. While specific drugs synthesized directly from this compound are not prominently documented, its structural motifs are present in a range of bioactive compounds. Its utility as a "protein degrader building block" suggests its application in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[5]

The combination of a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylic acid), and a site for further modification (chloro group) makes this molecule an attractive starting point for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.

Safety and Handling

This compound is associated with several hazard classifications.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of functional groups provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. While a comprehensive set of experimental data for this specific molecule is not yet publicly available, its predicted properties and the known reactivity of its constituent functional groups provide a strong foundation for its use in research and development. As the demand for novel chemical entities continues to grow, the importance of versatile intermediates like this compound is expected to increase.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

HDH Pharma Inc. (n.d.). This compound hydrochloride, min 97%, 1 gram. Retrieved from [Link]

Sources

A Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique arrangement of a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring makes it a versatile scaffold and a valuable starting material for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the application of this compound as a key building block in the development of targeted therapeutics, with a particular focus on its role in the synthesis of Janus kinase (JAK) inhibitors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Yellow powder | |

| CAS Number | 866807-27-4 | [1] |

| Solubility | Information not widely available in provided search results. Generally, such compounds exhibit solubility in polar organic solvents. |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Its hydrochloride salt is also commercially available and shares similar handling precautions.[2][3]

Synthesis of this compound

A potential, though unverified, synthetic pathway could involve:

-

Nitration of a suitable chloropyridine precursor to introduce a nitro group.

-

Oxidation of a methyl or other oxidizable group at the 2-position to a carboxylic acid.

-

Selective reduction of the nitro group to an amino group.

The synthesis of related aminopyridine carboxylic acids often involves the reduction of a corresponding nitropyridine carboxylic acid. For instance, 3-aminopyridine-2-carboxylic acid can be prepared by the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid using a palladium on carbon catalyst.[5]

Hypothetical Synthetic Workflow:

Caption: A potential synthetic route to this compound.

Application in Drug Discovery: A Key Building Block for Janus Kinase (JAK) Inhibitors

The primary value of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. While direct synthesis of a marketed drug from this specific starting material is not explicitly detailed in the provided search results, the aminopyridine scaffold is a well-established pharmacophore in a class of targeted therapies known as Janus kinase (JAK) inhibitors.[6]

JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine and growth factor receptors.[1][7] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[7] Therefore, inhibitors of JAKs have emerged as an important class of therapeutics.

The synthesis of various JAK inhibitors involves the use of substituted aminopyridine building blocks. For example, the synthesis of potent JAK2 inhibitors has been reported starting from 2-chloro-5-methyl-3-nitropyridine, which is then elaborated into a carboxylic acid and coupled with various amines.[6] This highlights the utility of the functionalities present in this compound for the construction of such inhibitors.

General Synthesis of a JAK Inhibitor Core from this compound

The carboxylic acid and amino groups of this compound are ideal handles for further chemical modifications, typically through amide bond formation.

Step-by-Step Experimental Protocol (Generalized):

-

Amide Coupling:

-

To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired amine reactant to the mixture. The choice of amine is crucial for the final biological activity and selectivity of the inhibitor.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.

-

The crude product is then purified by column chromatography on silica gel.

-

-

Further Functionalization (e.g., Suzuki Coupling):

-

The chlorine atom on the pyridine ring can be used for further diversification through cross-coupling reactions, such as the Suzuki coupling.

-

The purified amide from the previous step is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).

-

A boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium phosphate) are added.

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

-

After cooling, the reaction is worked up and the final product is purified by chromatography or recrystallization.

-

Illustrative Workflow for JAK Inhibitor Synthesis:

Caption: General workflow for the synthesis of a JAK inhibitor core.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound were not found, general principles for aminopyridine-based inhibitors can be applied. The amide portion of the molecule often plays a crucial role in binding to the hinge region of the kinase domain through hydrogen bonding. The substituents introduced via cross-coupling reactions (R₂ in the workflow above) typically occupy the hydrophobic pocket of the ATP-binding site, and modifications in this region can significantly impact potency and selectivity. The amino group at the 3-position can also be involved in hydrogen bonding interactions or serve as a point for further derivatization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its trifunctional nature provides multiple handles for chemical modification, making it an attractive starting material for the construction of complex molecular architectures. While its most prominent potential application appears to be in the synthesis of JAK inhibitors, its utility is by no means limited to this class of molecules. As the demand for novel, targeted therapeutics continues to grow, the importance of readily available and highly functionalized intermediates like this compound in drug discovery and development is set to increase. Further research into the synthesis and applications of this compound is warranted and will likely lead to the discovery of new and improved therapeutic agents.

References

- Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (n.d.). Google Patents.

-

Picloram (Ref: X 159868). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

-

This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid. (n.d.). Google Patents.

-

Picloram. (1991). IARC Publications. Retrieved from [Link]

- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. (n.d.). Google Patents.

-

Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6589-6606. Retrieved from [Link]

-

3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.

-

CAS#:1112213-20-3 | this compound hydrochloride. (n.d.). Chemsrc. Retrieved from [Link]

-

This compound hydrochloride, min 97%, 1 gram. (n.d.). Loba Chemie. Retrieved from [Link]

-

Gushchin, A. V., & Slepukhin, P. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(9), 1069. Retrieved from [Link]

-

Sestito, S., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(16), 4989. Retrieved from [Link]

-

Aricu, A., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(7), 693-698. Retrieved from [Link]

-

6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. (n.d.). Papaws. Retrieved from [Link]

-

Development of Selective Covalent Janus Kinase 3 Inhibitors. (n.d.). OUCI. Retrieved from [Link]

-

The first described synthetic FFA active. (2022, May 10). Online Inhibitor. Retrieved from [Link]

-

Design, Synthesis and Structure−Activity Relationship Studies of Novel Phenoxyacetamide -Based Free Fatty Acid Receptor 1 Agonists for the Treatment of Type 2 Diabetes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picloram (Ref: X 159868) [sitem.herts.ac.uk]

- 3. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 5. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Emergence of a Key Pharmaceutical Scaffolding: A Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid

An In-depth Exploration of its Synthesis, Scientific Significance, and Role in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Among the vast array of substituted pyridines, 3-Amino-6-chloropyridine-2-carboxylic acid has emerged as a critical building block, particularly in the synthesis of complex molecules for targeted therapies. This guide provides a comprehensive technical overview of this compound, from its initial synthesis to its applications as a versatile intermediate in pharmaceutical research and development. We will delve into the logical underpinnings of its synthesis, provide detailed experimental protocols, and explore the chemical properties that make it a valuable tool for drug discovery professionals.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The compound is a substituted picolinic acid, a class of pyridine carboxylic acids known for their utility in creating enzyme inhibitors and other therapeutic agents.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 53393434[2] |

| Synonyms | 3-Amino-6-chloropicolinic acid | PubChem CID 53393434[2] |

| CAS Number | 866807-27-4 | PubChem CID 53393434[2] |

| Molecular Formula | C₆H₅ClN₂O₂ | PubChem CID 53393434[2] |

| Molecular Weight | 172.57 g/mol | PubChem CID 53393434[2] |

| Appearance | White to brown powder or crystals | N/A |

| InChI | InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) | PubChem CID 53393434[2] |

| SMILES | C1=CC(=NC(=C1N)C(=O)O)Cl | PubChem CID 53393434[2] |

The hydrochloride salt (CAS 1112213-20-3) is also commonly used in synthesis.[3]

Historical Context and Discovery

While the precise first synthesis of this compound is not widely documented in early chemical literature, its emergence is intrinsically linked to the expansion of medicinal chemistry programs in the early 21st century. The compound, identified by CAS number 866807-27-4, appears in patents and publications around 2007, notably in disclosures related to the discovery of novel kinase inhibitors. Its development was not an isolated event but rather a logical step in the exploration of the chemical space around aminopyridine scaffolds, which were showing significant promise as hinges for ATP-binding sites in enzymes. The strategic placement of the amino, chloro, and carboxylic acid groups provides a trifecta of functional handles for creating diverse molecular libraries with specific three-dimensional orientations.

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. While several theoretical routes exist, a common and logical approach begins with a readily available dichlorinated pyridine precursor. The following workflow illustrates a plausible and efficient synthetic pathway.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from analogous preparations of substituted aminopicolinic acids.

Step 1: Nitration of 2,6-Dichloropyridine

-

Rationale: The introduction of a nitro group is a classic method for enabling subsequent amination. The electron-withdrawing nature of the chlorine atoms directs the nitration to the 3-position.

-

Procedure:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise, ensuring the temperature does not exceed 10 °C.

-

Add fuming nitric acid dropwise to the solution while maintaining the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice, causing the product, 2,6-dichloro-3-nitropyridine, to precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Selective Amination

-

Rationale: The chlorine atom at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic influence of the adjacent nitro group. This allows for selective displacement.

-

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.

-

Bubble ammonia gas through the solution or add aqueous ammonia at room temperature.

-

Stir the reaction for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 2-amino-6-chloro-3-nitropyridine, will precipitate.

-

Filter the product, wash with a small amount of cold solvent, and dry.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine, which is a key functional group of the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Suspend 2-amino-6-chloro-3-nitropyridine in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2,3-diamino-6-chloropyridine.

-

Step 4: Sandmeyer-type Reaction and Hydrolysis

-

Rationale: This two-step sequence first converts the 2-amino group into a nitrile via a diazonium salt intermediate, which is then hydrolyzed to the carboxylic acid. This is a common strategy for converting an amino group to a carboxylic acid on an aromatic ring.

-

Procedure:

-

Dissolve the 2,3-diamino-6-chloropyridine in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution. A reaction will occur, often with the evolution of nitrogen gas.

-

After the addition is complete, warm the mixture gently to ensure complete reaction to form 3-amino-6-chloro-2-cyanopyridine.

-

Isolate the intermediate nitrile and subject it to strong acidic or basic hydrolysis by heating with concentrated HCl or aqueous NaOH.

-

Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the final product, this compound.

-

Filter, wash with cold water, and dry.

-

Caption: Step-wise experimental workflow for the synthesis of the target compound.

Applications in Drug Development

This compound is a highly valuable building block due to its three distinct functional groups, which can be manipulated orthogonally.

-

The Carboxylic Acid: Serves as a handle for amide bond formation, allowing for the extension of the molecule and interaction with specific amino acid residues in a protein's active site.

-

The Amino Group: Can act as a hydrogen bond donor or be used as a point of attachment for further diversification. Its basicity is tuned by the other ring substituents.

-

The Chloro Group: Can be displaced by various nucleophiles in SNAr reactions or used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of aryl or alkyl groups.

This trifunctionality makes the molecule an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have been explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and viral infections.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is relatively recent, it builds upon a rich foundation of pyridine chemistry. The strategic arrangement of its functional groups provides a robust and versatile platform for the synthesis of novel, biologically active compounds. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. This compound. Available at: [Link]

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available at: [Link]

- Hassan, S. Y., Khattab, S. N., Bekhit, A. A., & Amer, A. (2006). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase a inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1753–1756.

-

European Patent Office. EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available at: [Link]

- Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

Michael, J. P. (2008). A review of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 4, 23. Available at: [Link]

-

PubChem. 3-Aminopicolinic acid. Available at: [Link]

-

PubChem. 3-Amino-6-chloropyridine-2-carboxamide. Available at: [Link]

-

PubChem. This compound hydrochloride. Available at: [Link]

- Google Patents. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.

- Google Patents. US4087431A - Preparation of 3,6-dichloropicolinic acid.

-

PubChem. This compound hydrochloride. Available at: [Link]

- Google Patents. EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. Available at: [Link]

- Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.

-

Organic Syntheses. 3-hydroxyquinoline. Available at: [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-6-chloropyridine-2-carboxylic acid and its derivatives, a class of compounds with significant applications in both agriculture and medicine. From their fundamental chemical properties and synthesis to their diverse biological activities, this document serves as a detailed resource for professionals in research and development.

Introduction to the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, and its functionalization offers a rich landscape for molecular design.[1] this compound, a substituted picolinic acid, is a key building block for a range of bioactive molecules.[2][3] Its unique arrangement of an amino group, a chloro substituent, and a carboxylic acid on the pyridine core imparts a distinct chemical reactivity, making it a valuable precursor for developing novel compounds with diverse therapeutic and herbicidal properties.[3]

The presence of multiple functional groups allows for a variety of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of compounds targeting a range of biological processes, from plant growth regulation to neuronal signaling.[3][4]

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives often involves multi-step processes, starting from readily available pyridine precursors. Modern synthetic strategies frequently employ transition-metal-catalyzed cross-coupling reactions to construct the substituted pyridine core and introduce further diversity.

Synthesis of the Core Scaffold

One common route to aminopyridine carboxylic acids involves the Hofmann rearrangement of pyridine dicarboximides. Another approach is the catalytic reduction of a corresponding nitro compound. For instance, 3-aminopyridine can be prepared by the reduction of 3-nitropyridine.[5] The synthesis of aminopyralid, a key herbicidal derivative, can be achieved through the selective dechlorination of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[6]

Experimental Protocol: Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (a key analog)

This protocol is adapted from a patented synthesis of aminopyralid.

Materials:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid

-

Sodium hydroxide (30% solution)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Nitrogen gas

-

Hydrochloric acid (30% solution)

-

Water

Procedure:

-

Salt Formation: In a suitable reaction vessel, mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 ml of water. While stirring, add 66.7 g of 30% sodium hydroxide solution. Filter the resulting solution.

-

Hydrogenation: Transfer the filtrate to a high-pressure reactor equipped with a magnetic stirrer, thermometer, and gas inlet/outlet. Add 2 g of 5% Pd/C catalyst to the reactor.

-

Reaction Setup: Seal the reactor and purge with nitrogen gas three times. Introduce hydrogen gas to a pressure of 0.2 MPa.

-

Reaction Conditions: Begin stirring and heat the mixture to 50°C. Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.

-

Monitoring and Work-up: Monitor the reaction completion using HPLC. Once complete, cool the reactor to room temperature.

-

Isolation: Decant the reaction solution and filter to recover the catalyst. Acidify the filtrate to a pH of 1-2 with 30% hydrochloric acid.

-

Purification: Cool the solution to induce crystallization. Centrifuge the mixture and wash the precipitate with hot water to obtain 4-amino-3,6-dichloropyridine-2-carboxylic acid.

Key Chemical Reactions and Functionalization

The functional groups of this compound offer multiple avenues for derivatization:

-

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and other derivatives using standard organic synthesis techniques.[1][4]

-

Amino Group: The amino group can undergo acylation, alkylation, and arylation reactions.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents.

The electron-deficient nature of the pyridine ring can make direct C-H functionalization challenging. However, recent advances in transition-metal catalysis have enabled the direct and regioselective functionalization of pyridine C-H bonds, opening up new possibilities for creating complex derivatives.[7][8][9]

Applications in Agrochemicals

Derivatives of this compound are prominent in the agrochemical industry, primarily as selective herbicides. Compounds like aminopyralid, clopyralid, and picloram belong to the pyridine carboxylic acid family of herbicides.[10]

Mechanism of Action: Synthetic Auxins

These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[11] They bind to auxin receptors in susceptible plants, leading to unregulated and disorganized cell growth, division, and elongation.[11] This ultimately disrupts the plant's vascular tissue, causing it to "grow itself to death."[10]

Prominent Herbicidal Derivatives

| Compound | Chemical Name | Key Characteristics |

| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | Systemic herbicide effective against broadleaf weeds, with good tolerance in grasses.[12][13] |

| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | Used for post-emergence control of broadleaf weeds in various crops.[10] |

| Picloram | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | A persistent, systemic herbicide used for controlling woody plants and broadleaf weeds.[14][15] |

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of this compound are being explored for a range of therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Neurological Disorders: Potassium Channel Blockers

Aminopyridines, such as 4-aminopyridine (dalfampridine), are known to act as potassium channel blockers.[14] By blocking voltage-gated potassium channels in neurons, these compounds can enhance the release of neurotransmitters and improve nerve impulse conduction, particularly in demyelinated axons.[4] This mechanism of action has led to their investigation and use in conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[14] The carboxylic acid and other functional groups on the this compound scaffold provide opportunities to modulate the potency, selectivity, and pharmacokinetic properties of these potassium channel blockers.

Oncology and Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including oncology. Substituted aminopyridines have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[11] The ability to readily modify the scaffold allows for the generation of libraries of compounds for screening against a wide range of biological targets. Furthermore, the carboxylic acid group can be replaced with bioisosteres to improve drug-like properties.[16]

Analytical and Purification Methodologies

The analysis and purification of this compound derivatives require robust analytical techniques to ensure purity and proper characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis and purification of pyridine carboxylic acids.[17] Reversed-phase HPLC is commonly employed, and due to the ionizable nature of these compounds, mixed-mode chromatography can offer enhanced separation of isomers and related substances.[18]

Experimental Workflow: HPLC Purity Analysis

Spectroscopic Characterization

Standard spectroscopic techniques are essential for the structural elucidation of these compounds:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and substitution pattern of the pyridine ring.[19]

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid, amino group, and C-Cl bond.[20]

Physicochemical Data

The following table summarizes key physicochemical properties of the parent compound, this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂O₂ | [21] |

| Molecular Weight | 172.57 g/mol | [21] |

| CAS Number | 866807-27-4 | [21] |

| Boiling Point (Predicted) | 413.6 ± 45.0 °C | |

| Density (Predicted) | 1.577 g/cm³ |

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds with significant potential in both agrochemical and pharmaceutical research. Their rich chemistry allows for the synthesis of a diverse array of analogs with tailored biological activities. A thorough understanding of their synthesis, chemical properties, and mechanisms of action is crucial for the continued development of novel and effective herbicides and therapeutic agents.

References

-

The use of aminopyridines in neurological disorders - PubMed. (n.d.). Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8). Retrieved from [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019, July 23). Retrieved from [Link]

-

Clopyralid - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

-

Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (n.d.). Retrieved from [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Clopyralid and Picloram Synthesis Analysis | PDF | Electrochemistry | Pyridine - Scribd. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). Retrieved from [Link]

-

This compound | C6H5ClN2O2 | CID 53393434 - PubChem. (n.d.). Retrieved from [Link]

-

2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (n.d.). Retrieved from [Link]

-

3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

-

3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem. (n.d.). Retrieved from [Link]

- WO2012095691A1 - An improved process for producing aminopyridines - Google Patents. (n.d.).

-

FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c) - ResearchGate. (n.d.). Retrieved from [Link]

-

HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (n.d.). Retrieved from [Link]

-

HPLC Methods for analysis of 3-Aminopyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

-

This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825. (n.d.). Retrieved from [Link]

-

CAS#:1112213-20-3 | this compound hydrochloride. (2025, September 1). Retrieved from [Link]

- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents. (n.d.).

-